6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would have a three-dimensional shape determined by the arrangement of its atoms and the bonds between them. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure. The presence of aromatic rings (like the furan and phenyl groups) could make it relatively stable, but other parts of the molecule might be more reactive. For example, the indazole ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Structural and Dynamic Studies
Research on similar compounds, such as "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," has been conducted to investigate their biological activities. These studies involve the synthesis of the compounds and their structural analysis, often through methods like X-ray crystallography, to understand their potential biological interactions and applications (Usova, Lysenko, & Krapivin, 2000).
Computational and Theoretical Analysis
Computational studies on the tautomerism of indazolone derivatives, including various tetrahydro-4H-indazol-4-ones, have been performed. These studies use methods ranging from semiempirical AM1 to advanced density functional calculations to determine the most stable forms of these compounds. This type of research is crucial for understanding the chemical behavior and potential reactivity of these molecules, providing insights into their applications in various fields (Pérez Medina, López, & Claramunt, 2006).
Application in Synthesis of Novel Compounds
Indazole derivatives, including those related to the compound , have been utilized as intermediates in the synthesis of novel compounds. For instance, the synthesis of spiro[indazole-5,3′-pyrazole] derivatives through 1,3-dipolar cycloaddition reactions showcases the utility of these compounds in creating complex molecular architectures with potential biological or material applications (Ren, Kuang, & Li, 2018).
Catalytic Applications
The structural features of certain indazole derivatives have been explored for their potential in catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic behavior and applications in polymerization processes, indicating the potential use of these compounds in the development of new catalytic systems (Dreier et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to have antiplatelet and anticoagulant activities .
Mode of Action
The compound’s interaction with its targets results in the inhibition of human platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane (TX)A 2 mimic . It also suppresses TXA 2 formations caused by collagen and arachidonic acid . Furthermore, it selectively inhibits TXA 2 synthase activity and shows a competitive antagonism on TXA 2 /prostaglandin H 2 receptor .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet aggregation and coagulation . It inhibits the synthesis of TXA 2 , a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation . It also impairs the intrinsic coagulation pathway, as indicated by the prolongation of the activated partial thromboplastin time (aPTT) with no changes in the prothrombin and thrombin time .
Pharmacokinetics
Similar compounds have been found to be orally active , suggesting that this compound may also have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of platelet aggregation and the prolongation of aPTT . These effects suggest that the compound may have therapeutic potential as an oral antithrombotic agent in the treatment of thromboembolic disorders .
Biochemical Analysis
Biochemical Properties
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with LuxR proteins, which are involved in quorum sensing in bacteria . The nature of these interactions includes competitive binding, which can inhibit or enhance the activity of these proteins depending on the concentration of the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with quorum sensing in Chromobacterium violaceum, affecting the production of violacein . This compound can act as both an agonist and antagonist in quorum sensing, depending on its concentration and the presence of other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to LuxR proteins, inhibiting or activating them based on its concentration . This binding can lead to changes in gene expression, particularly those genes involved in quorum sensing and other regulatory pathways. Additionally, it may inhibit or activate enzymes involved in these pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term studies have shown that it can have sustained effects on cellular processes, particularly in quorum sensing and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing quorum sensing and gene expression. At higher doses, it can exhibit toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of various metabolites, which may have their own biological activities and effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution can influence the compound’s efficacy and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in regulating cellular processes.
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZEWKUGIWXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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